Bienvenue dans la boutique en ligne BenchChem!

2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine

Ion Channel Pharmacology Calcium Channel Modulation Structure-Activity Relationship (SAR)

This highly fluorinated 1,8-naphthyridine derivative is a strategic research tool for probing T-type calcium channel selectivity and developing fluorescence-quenched SNP detection assays. Compared to the 7-phenoxy analog, the meta-CF₃ substituent confers a critical logP shift (predicted ΔXLogP3 ≈ +0.8–1.0), enabling studies of membrane partitioning and state-dependent block. Its pre-installed ether linkage also serves as a key intermediate or negative control for anti-HCV imidazo[1,2-a][1,8]naphthyridine agents. Choose this compound for reproducible SAR and assay development where precise lipophilicity and steric tuning are essential.

Molecular Formula C17H7F9N2O
Molecular Weight 426.242
CAS No. 303996-18-1
Cat. No. B2883708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine
CAS303996-18-1
Molecular FormulaC17H7F9N2O
Molecular Weight426.242
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H7F9N2O/c18-15(19,20)8-2-1-3-9(6-8)29-13-5-4-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H
InChIKeyPADXYYGFOOEZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine (CAS 303996-18-1): Core Structural & Pharmacophore Profile


2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine (CAS 303996-18-1) is a highly fluorinated, heteroaromatic small molecule belonging to the 1,8-naphthyridine class [1]. This compound features a 1,8-naphthyridine core substituted with trifluoromethyl groups at the 2- and 4-positions, and a 3-(trifluoromethyl)phenoxy ether at the 7-position. With a molecular formula of C17H7F9N2O and a molecular weight of 426.24 g/mol, its high degree of fluorination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for modulating biological target interactions [2]. While it serves as a specialized building block in medicinal chemistry, its substitution pattern differentiates it from simpler naphthyridine analogs, positioning it for applications where precise steric and electronic tuning is required for target selectivity and potency optimization.

Why In-Class Naphthyridine Analogs Cannot Simply Replace 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine


Substitution with closely related naphthyridine analogs fails due to the profound impact of the 7-(3-trifluoromethyl)phenoxy group on molecular recognition, physicochemical properties, and biological activity. While the 1,8-naphthyridine core is a common pharmacophore, the specific peripheral substitution pattern dictates target binding, selectivity, and pharmacokinetic behavior [1]. For instance, the 7-phenoxy analog (CAS 246022-22-0), which lacks the critical m-CF3 group on the phenoxy ring, exhibits significantly altered electronic distribution and steric bulk compared to the target compound. This single substitution can shift logP, affect hydrogen-bonding networks, and critically alter off-rate kinetics against biological targets, as demonstrated by affinity data for related fluorinated naphthyridines [2]. Therefore, even structurally similar compounds within the 1,8-naphthyridine class cannot be considered interchangeable without compromising the integrity of structure-activity relationships (SAR) and experimental reproducibility in sensitive biochemical or cellular assays.

Head-to-Head Quantitative Evidence: Differentiating 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine from Its Closest Analogs


Direct Binding Affinity Comparison Against T-type Calcium Channels: Target Compound vs. 7-Phenoxy Analog

The target compound's closest analog, 7-phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 246022-22-0), has been experimentally profiled for binding to the voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2). This analog demonstrated an EC50 of 4.65E+3 nM (4.65 µM) in a validated high-throughput screening assay [1]. The target compound incorporates a meta-trifluoromethyl substituent on the 7-phenoxy ring, which is absent in the analog. Based on established SAR for trifluoromethyl-naphthyridines [2], this additional -CF3 group is predicted to increase potency through enhanced van der Waals contacts and altered electron distribution at the binding interface, providing a quantifiable differentiation anchor for SAR-driven procurement.

Ion Channel Pharmacology Calcium Channel Modulation Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Enhanced Lipophilicity and Structural Bulk vs. Non-Fluorinated Phenoxy Analog

The target compound's molecular weight (426.24 g/mol) and predicted logP (XLogP3) are substantially higher than the comparator 7-phenoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine (MW 358.24 g/mol, XLogP3 5.1) [1]. The addition of the -CF3 group increases molecular weight by 68 Da and is expected to raise the XLogP3 by approximately 0.8-1.0 units, pushing it into the 5.9-6.1 range [2]. This corresponds to an estimated 6- to 10-fold increase in partition coefficient, which can critically impact membrane permeability and non-specific protein binding. For procurement, this quantifies a distinct physicochemical vector that differentiates the target compound for applications requiring high membrane penetration or for exploring lipophilicity-driven off-target binding in safety pharmacology panels.

Computational Chemistry Drug Design Physicochemical Properties

DNA Abasic Site Binding Selectivity: CF3-Naphthyridine Scaffold Class Superiority Over Non-Fluorinated Naphthyridines

A naphthyridine derivative bearing a trifluoromethyl group demonstrated highly selective binding to cytosine opposite an abasic site in DNA duplexes, with fluorescence quenching enabling analysis of C-related single-base mutations in PCR-amplified DNAs [1]. While this study used a closely related CF3-naphthyridine analog, the target compound's three -CF3 groups (two on the core, one on the phenoxy substituent) are expected to further enhance hydrogen-bond-mediated recognition of orphan cytosines compared to non-fluorinated naphthyridines like 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND), which binds both cytosine and thymine with lower selectivity (K11/107 M−1: C=15, T=7.0) [2]. The presence of the additional 3-CF3-phenoxy group on the target compound provides a unique vector for tuning binding selectivity, making it a structurally distinct candidate for developing next-generation abasic site-binding ligands.

Chemical Biology DNA Sensing Single Nucleotide Polymorphism (SNP)

High-Value Application Scenarios for 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine


Ion Channel Drug Discovery: SAR Probe for T-type Calcium Channel (Cav3.2) Modulation

Based on the baseline activity of the 7-phenoxy analog (EC50 = 4.65 µM against Cav3.2) [1], the target compound is positioned as a next-generation SAR probe to investigate the impact of meta-CF3 substitution on T-type calcium channel potency and selectivity. Its enhanced lipophilicity (predicted ΔXLogP3 ≈ +0.8-1.0 vs. analog) makes it suitable for exploring the relationship between membrane partitioning and state-dependent channel block.

Chemical Biology: Development of High-Selectivity Abasic Site-Binding Ligands for SNP Genotyping

The CF3-naphthyridine scaffold has been validated for selective cytosine recognition at DNA abasic sites [2]. The target compound, with three -CF3 groups, offers a distinct structural platform for designing fluorescence-quenched probes with improved discrimination between cytosine and thymine compared to ATMND (C/T selectivity ratio 2.1). This supports the development of novel single-nucleotide polymorphism (SNP) detection assays directly from PCR products.

Medicinal Chemistry: Late-Stage Functionalization for anti-HCV Imidazonaphthyridine Libraries

The 2,4-bis(trifluoromethyl)-1,8-naphthyridine core is a key intermediate in the synthesis of RO8191 (CDM-3008) and related imidazo[1,2-a][1,8]naphthyridine anti-HCV agents [3]. The target compound's 7-[3-(trifluoromethyl)phenoxy] substituent provides a pre-installed ether linkage for direct diversification or as a negative control for studying the role of the 7-position substituent in interferon-like antiviral activity.

Physicochemical Profiling: Lipophilic Tool Compound for Membrane Permeability Studies

With a predicted XLogP3 of 5.9-6.1 and a molecular weight of 426 g/mol, the target compound occupies a distinct lipophilicity space that can probe the upper limits of passive membrane permeability in Caco-2 or PAMPA assays [4]. Its 6- to 10-fold higher predicted partition coefficient relative to the 7-phenoxy analog allows researchers to study the impact of extreme lipophilicity on cellular accumulation and non-specific tissue binding.

Quote Request

Request a Quote for 2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.